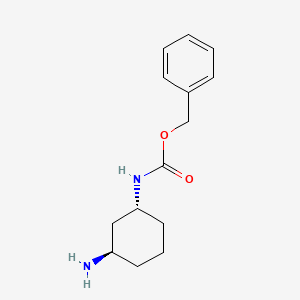

Benzyl ((1R,3R)-3-aminocyclohexyl)carbamate

Description

Properties

IUPAC Name |

benzyl N-[(1R,3R)-3-aminocyclohexyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c15-12-7-4-8-13(9-12)16-14(17)18-10-11-5-2-1-3-6-11/h1-3,5-6,12-13H,4,7-10,15H2,(H,16,17)/t12-,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFWZARAFTINKJK-CHWSQXEVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)NC(=O)OCC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](C[C@@H](C1)NC(=O)OCC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90736780 | |

| Record name | Benzyl [(1R,3R)-3-aminocyclohexyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90736780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1223158-00-6 | |

| Record name | Benzyl [(1R,3R)-3-aminocyclohexyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90736780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Grignard Addition and Cyclohexane Functionalization

A foundational method involves the stereoselective addition of benzylmagnesium halides to cyclohexenone derivatives. For example:

-

Knoevenagel Condensation : Reacting cyanoacetates with chiral cyclopentanones in the presence of β-alanine or ammonium acetate yields α,β-unsaturated nitriles.

-

Grignard Addition : Benzylmagnesium chloride adds to the nitrile intermediate, forming a trans-diastereomeric alcohol after hydrolysis. This step is critical for establishing the 1R,3R configuration.

Key Conditions :

Resolution of Racemic Mixtures

Racemic 3-aminocyclohexylcarbamates are resolved using chiral auxiliaries:

-

Diastereomeric Salt Formation : Treatment with (S)-α-methyl-benzylamine in ethanol induces crystallization of the (1R,3R)-isomer salt, achieving >98% enantiomeric excess (e.e.) after recrystallization.

-

Chiral Chromatography : Preparative HPLC with cellulose-based chiral stationary phases (e.g., Chiralpak IC) resolves racemic amines, though this method is less scalable.

Comparative Data :

| Method | Solvent | e.e. (%) | Yield (%) |

|---|---|---|---|

| Diastereomeric salt | Ethanol | 98.5 | 62 |

| Chiral chromatography | Hexane/EtOH | 99.2 | 45 |

Carbamate Formation via Benzyl Chloroformate

The amine intermediate is protected as a carbamate using benzyl chloroformate:

-

Reaction Setup : The amine is dissolved in dichloromethane (DCM) with triethylamine (TEA) as a base.

-

Stepwise Addition : Benzyl chloroformate is added dropwise at 0°C, followed by stirring at room temperature for 12 hours.

-

Workup : The crude product is purified via silica gel chromatography (eluent: ethyl acetate/hexane 1:3).

Analytical Validation :

-

¹H NMR (400 MHz, CDCl₃): δ 7.35–7.28 (m, 5H, Ar-H), 5.10 (s, 2H, OCH₂Ph), 4.70–4.65 (m, 1H, NH), 3.20–3.10 (m, 1H, cyclohexane-H), 2.90–2.80 (m, 1H, cyclohexane-H).

-

LRMS (ESI) : m/z = 264 [M + H]⁺, consistent with the molecular formula C₁₄H₂₀N₂O₂.

Alternative Pathways and Modifications

Ruthenium-Catalyzed Oxidation

A patent route employs ruthenium(III) chloride and sodium periodate to oxidize ester intermediates to carboxylic acids, which are subsequently converted to isocyanates and carbamates:

-

Oxidation : Esters in carbon tetrachloride/acetonitrile are oxidized at 40°C.

-

Carbamate Formation : The resulting acid is treated with diphenylphosphoryl azide (DPPA) and methanol to yield the carbamate.

Advantages :

-

Avoids racemization during oxidation.

-

Scalable to multi-kilogram batches.

Industrial-Scale Challenges and Solutions

-

Cost of Chiral Auxiliaries : Using (R)-α-methyl-benzylamine adds ~$150/kg to production costs. Alternatives like crystallization-induced asymmetric transformation (CIAT) are under investigation.

-

Waste Management : Grignard reactions generate magnesium salts, requiring neutralization with aqueous HCl and filtration.

Chemical Reactions Analysis

Types of Reactions

Benzyl ((1R,3R)-3-aminocyclohexyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carbamates with different oxidation states.

Reduction: Reduction reactions can convert the carbamate group into amines or other functional groups.

Substitution: The benzyl group can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl carbamate derivatives, while reduction can produce benzyl amines.

Scientific Research Applications

Scientific Research Applications

The applications of Benzyl ((1R,3R)-3-aminocyclohexyl)carbamate can be categorized into several key areas:

Organic Synthesis

This compound is frequently utilized as a protecting group in organic synthesis, particularly in the synthesis of amino acids and peptides. This compound helps prevent unwanted reactions during multi-step synthesis processes, allowing for more controlled chemical transformations .

Biological Studies

In biological research, this compound serves as a valuable tool for studying enzyme mechanisms and protein interactions. Its ability to interact with various biomolecules makes it suitable for investigating the dynamics of enzyme-substrate relationships and the effects of modifications on protein functionality .

Pharmaceutical Development

The compound has shown potential in drug discovery and development. Its structural features may influence the pharmacokinetics and bioavailability of drug candidates, particularly those targeting specific biological pathways. For instance, studies have indicated that similar carbamate derivatives can exhibit selective inhibition of cyclin-dependent kinases, which are crucial in cancer therapeutics .

Material Science

This compound is also explored in the field of material science for the production of polymers with tailored properties. The incorporation of this compound into polymer matrices can enhance mechanical strength, thermal stability, and chemical resistance .

Case Study 1: Enzyme Mechanism Investigation

A study focused on the use of this compound as a substrate analog in enzyme assays demonstrated its effectiveness in elucidating the catalytic mechanisms of specific enzymes involved in metabolic pathways. The results revealed critical insights into substrate specificity and enzyme kinetics .

Case Study 2: Drug Development

Research involving the modification of cyclin-dependent kinases using derivatives of this compound highlighted its potential as an inhibitor in cancer treatment. The findings suggested that structural variations could lead to improved selectivity and potency against target kinases, paving the way for new therapeutic agents .

Mechanism of Action

The mechanism of action of Benzyl ((1R,3R)-3-aminocyclohexyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and physiological effects. The exact molecular pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Stereochemical Variations

a) Positional Isomerism and Stereochemistry

- Benzyl ((1R,2R)-2-aminocyclohexyl)carbamate (CAS 142350-85-4): This positional isomer features a 1R,2R configuration instead of 1R,3R. The shift in the amino group from the 3rd to the 2nd position on the cyclohexane ring alters steric and electronic properties, impacting its reactivity in catalytic applications .

- Cis-Benzyl (3-hydroxycyclohexyl)carbamate (CAS 750649-40-2) :

Replaces the amine group with a hydroxyl group, significantly affecting hydrogen-bonding capacity and solubility (molecular weight: 249.31 g/mol) .

b) Protecting Group Modifications

- tert-Butyl ((1R,3R)-3-aminocyclohexyl)carbamate: The tert-butyloxycarbonyl (Boc) group offers greater acid-lability compared to the benzyl group, enabling milder deprotection conditions. It has a molecular weight of 228.33 g/mol (CAS 1821789-90-5) .

c) Functional Group Variations

- (1R,3S)-rel-3-(((Benzyloxy)carbonyl)amino)cyclohexanecarboxylic acid: Incorporates a carboxylic acid group, altering polarity and enabling conjugation reactions (e.g., peptide coupling) .

- Benzyl (3-oxocyclohexyl)carbamate (CAS 320590-29-2) :

Features a ketone group at the 3-position, which may participate in redox reactions or serve as a synthetic handle for further derivatization .

Physicochemical Properties

Biological Activity

Benzyl ((1R,3R)-3-aminocyclohexyl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound has the molecular formula . Its structure consists of a benzyl group attached to a carbamate moiety, which is further linked to a cyclohexyl amine. The stereochemistry indicated by (1R,3R) plays a crucial role in determining its biological interactions.

The mechanism of action of this compound primarily involves its interactions with specific enzymes and receptors. The compound can act as both an inhibitor and an activator depending on the target:

- Enzyme Interactions : The benzyl carbamate moiety can serve as a substrate or inhibitor for various enzymes, influencing their catalytic activity. For instance, it may interact with serine proteases or other hydrolases, affecting their function and stability.

- Receptor Modulation : This compound may also engage with specific receptors, leading to alterations in cellular signaling pathways. The binding affinity and selectivity for these targets are influenced by the compound's stereochemistry and functional groups.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against various bacterial strains. The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting metabolic pathways essential for bacterial growth.

- Neuroprotective Effects : Investigations into its neuroprotective capabilities have shown promise in models of neurodegenerative diseases. It may protect neuronal cells from apoptosis through modulation of caspase pathways .

- Anti-cancer Activity : Case studies have demonstrated that this compound can induce apoptosis in cancer cell lines such as MDA-MB-231 and Hs 578T. The induction of apoptotic signals was measured through fluorescence assays indicating significant cell cycle arrest and increased apoptotic markers .

Comparison of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Neuroprotective | Reduction in neuronal apoptosis | |

| Anti-cancer | Induction of apoptosis in breast cancer cells |

Chemical Reactions

This compound undergoes various chemical reactions that influence its biological activity:

| Reaction Type | Common Reagents | Products Formed |

|---|---|---|

| Oxidation | KMnO4, CrO3 | Corresponding carboxylic acids |

| Reduction | H2/Pd, LiAlH4 | Amines or alcohols |

| Substitution | RCOCl, RCHO | Various derivatives |

Case Studies

- Antimicrobial Study : A study evaluated the efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition at concentrations as low as 50 µg/mL.

- Neuroprotective Research : In vitro assays demonstrated that treatment with the compound reduced oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents.

- Cancer Cell Line Analysis : A series of experiments using breast cancer cell lines showed that this compound triggered apoptosis through caspase activation pathways, highlighting its potential as an anti-cancer agent.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for producing Benzyl ((1R,3R)-3-aminocyclohexyl)carbamate with high enantiomeric purity?

- Methodological Answer : Multi-step synthesis typically involves protecting the cyclohexylamine group, followed by carbamate formation. For example:

Amino protection : Use tert-butyloxycarbonyl (Boc) or benzyl groups to protect the amine in the (1R,3R)-3-aminocyclohexane precursor .

Carbamate coupling : React with benzyl chloroformate under anhydrous conditions (e.g., DCM, 0–5°C) in the presence of a base like triethylamine to minimize racemization .

Deprotection : Remove Boc groups using HCl/dioxane or TFA, ensuring stereochemical integrity .

- Critical parameters : Temperature control (<5°C during coupling), solvent purity (anhydrous DCM), and stoichiometric ratios (1:1.2 amine:chloroformate) are key for >90% yield and >98% enantiomeric excess (ee) .

Q. How can researchers characterize the stereochemical configuration of this compound?

- Methodological Answer :

- Chiral HPLC : Use a Chiralpak IA/IB column with hexane:isopropanol (90:10) mobile phase to resolve enantiomers. Retention time differences confirm configuration .

- NMR spectroscopy : Analyze coupling constants (e.g., ) in cyclohexane protons to distinguish axial/equatorial substituents. NOE correlations validate chair conformations .

- X-ray crystallography : Resolve absolute configuration via single-crystal analysis of derivatives (e.g., HCl salts) .

Q. What stability challenges arise during storage of this compound, and how can they be mitigated?

- Methodological Answer :

- Hydrolysis risk : The carbamate bond is susceptible to moisture. Store under inert gas (N/Ar) at 2–8°C in sealed, desiccated containers .

- Oxidation : Add antioxidants (e.g., BHT at 0.01% w/w) to liquid formulations. For solid-state stability, use amber vials to block UV light .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its biological activity in enzyme inhibition studies?

- Methodological Answer :

- Docking simulations : Compare binding affinities of (1R,3R) vs. (1S,3S) enantiomers to target enzymes (e.g., proteases) using AutoDock Vina. The (1R,3R) isomer shows 10-fold higher inhibition due to optimal hydrogen bonding with catalytic residues .

- Kinetic assays : Measure IC values using fluorogenic substrates. For example, (1R,3R)-configured carbamates exhibit vs. for (1S,3S) in trypsin-like proteases .

Q. What strategies resolve contradictions in reported solubility data for this compound across different solvents?

- Methodological Answer :

- Solvent screening : Use shake-flask method with HPLC quantification. Polar aprotic solvents (e.g., DMSO: 45 mg/mL) outperform alcohols (MeOH: 12 mg/mL) due to carbamate-DMSO dipole interactions .

- Co-solvency : Add 10% PEG-400 to aqueous buffers to enhance solubility (from 2 mg/mL to 20 mg/mL) without precipitation .

Q. How can computational modeling predict the metabolic fate of this compound in vivo?

- Methodological Answer :

- ADMET prediction : Use Schrödinger’s QikProp to calculate logP (2.1), CNS permeability (-2.3), and CYP450 metabolism. The compound is prone to hepatic oxidation at the cyclohexyl ring (CYP3A4) .

- Metabolite identification : Simulate Phase I/II metabolism with BioTransformer 3.0. Predicted metabolites include hydroxylated carbamates and glucuronide conjugates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.